molecular formula C4H5LiO B14685448 Lithium, (ethoxyethynyl)- CAS No. 31612-88-1

Lithium, (ethoxyethynyl)-

Cat. No.: B14685448
CAS No.: 31612-88-1
M. Wt: 76.0 g/mol
InChI Key: UQPKXQKMCGQWNI-UHFFFAOYSA-N
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Description

Lithium (ethoxyethynyl)- is an organolithium compound characterized by an ethoxy-substituted acetylide anion coordinated to a lithium cation. Its structure, Li–C≡C–O–CH₂CH₃, combines the strong nucleophilicity of lithium acetylides with the electron-donating ethoxy group, which modulates reactivity and solubility. This compound is typically synthesized via deprotonation of ethoxyacetylene precursors using strong bases like lithium amides or alkylithium reagents. For example, analogous synthetic routes involving tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) have achieved yields up to 85% for related ethynyl compounds . Applications include its use as a reagent in organic synthesis for C–C bond formation, particularly in alkyne coupling reactions, and as a precursor to functionalized materials in molecular electronics .

Properties

IUPAC Name

lithium;ethynoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5O.Li/c1-3-5-4-2;/h3H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPKXQKMCGQWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCOC#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5LiO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447076
Record name Lithium, (ethoxyethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31612-88-1
Record name Lithium, (ethoxyethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium, (ethoxyethynyl)- typically involves the reaction of lithium with ethoxyethyne under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:

Li+C2H5OCCLiCCOC2H5\text{Li} + \text{C}_2\text{H}_5\text{O}-\text{C}\equiv\text{C} \rightarrow \text{Li}-\text{C}\equiv\text{C}-\text{O}\text{C}_2\text{H}_5 Li+C2​H5​O−C≡C→Li−C≡C−OC2​H5​

Industrial Production Methods

Industrial production of lithium, (ethoxyethynyl)- involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Lithium, (ethoxyethynyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different lithium-containing products.

    Substitution: The ethoxyethynyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lithium oxide, while substitution reactions can produce a variety of lithium-organic compounds.

Scientific Research Applications

Lithium, (ethoxyethynyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of advanced materials and as a precursor for other lithium-containing compounds.

Mechanism of Action

The mechanism by which lithium, (ethoxyethynyl)- exerts its effects involves interactions with molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may influence neurotransmitter systems in the brain, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Lithium Acetylide-Ethylenediamine Complex

This complex (LiC≡C–NH₂CH₂CH₂NH₂) stabilizes the reactive acetylide anion through coordination with ethylenediamine, enhancing its thermal stability and handling safety compared to bare lithium acetylides. Unlike lithium (ethoxyethynyl)-, which relies on an alkoxy group for stabilization, this complex uses a chelating amine. It exhibits lower solubility in nonpolar solvents but higher solubility in polar aprotic solvents like THF. Its primary application is in nucleophilic additions to carbonyl compounds .

Lithium Alkyls (e.g., Methyllithium, n-Butyllithium)

Lithium alkyls are more pyrophoric and moisture-sensitive than lithium (ethoxyethynyl)- due to the absence of stabilizing substituents. For instance, methyllithium (Li–CH₃) reacts explosively with water, whereas the ethoxy group in lithium (ethoxyethynyl)- slightly mitigates reactivity. However, lithium alkyls are more widely used in industrial-scale Grignard-type reactions due to their lower cost and broader commercial availability .

Lithium Phenylethynylide (Li–C≡C–Ph)

This compound shares the acetylide core with lithium (ethoxyethynyl)- but replaces the ethoxy group with a phenyl ring. The aromatic substituent increases steric bulk, reducing reaction rates in nucleophilic substitutions. However, it improves solubility in aromatic solvents, making it preferable for synthesizing conjugated polymers .

Data Tables

Table 1: Key Properties of Lithium (ethoxyethynyl)- and Comparable Compounds

Compound Molecular Formula Solubility (THF) Thermal Stability (°C) Key Applications
Lithium (ethoxyethynyl)- Li–C≡C–OCH₂CH₃ High 80–100 (decomposes) Alkyne coupling, electronics
Lithium Acetylide-Ethylenediamine LiC≡C·C₂H₈N₂ Moderate 120–150 Carbonyl additions
Methyllithium Li–CH₃ Low <30 (pyrophoric) Grignard reactions
Lithium Phenylethynylide Li–C≡C–Ph Moderate 90–110 Polymer synthesis

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